PIN1 inhibitor 6

Description

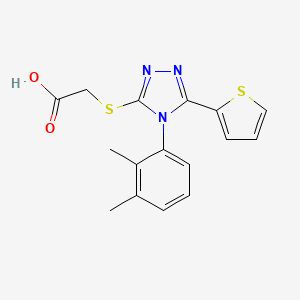

The exact mass of the compound {[4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid is 345.06056908 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[4-(2,3-dimethylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S2/c1-10-5-3-6-12(11(10)2)19-15(13-7-4-8-22-13)17-18-16(19)23-9-14(20)21/h3-8H,9H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZKMFZRJIUFTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)O)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of PIN1 Inhibitors

Disclaimer: The specific compound "PIN1 inhibitor 6" is not a uniquely identifiable designation in publicly available scientific literature. Therefore, this guide will focus on a well-documented and significant class of PIN1 inhibitors—pyrimidine-based inhibitors—as a representative case study to illustrate the discovery and synthesis process.

Introduction to PIN1

The enzyme Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical regulator of protein function. It is a member of the parvulin family of peptidyl-prolyl isomerases (PPIases) and is unique in its ability to specifically recognize and catalyze the cis-trans isomerization of proline residues that are preceded by a phosphorylated serine or threonine (pSer/Thr-Pro motifs). This conformational change acts as a molecular switch, altering the substrate protein's structure, activity, stability, and subcellular localization.

PIN1 is implicated in a multitude of cellular processes, including cell cycle progression, apoptosis, and immune responses. Its overexpression is a hallmark of many human cancers, where it often promotes tumorigenesis by activating oncogenes and inactivating tumor suppressors. Consequently, PIN1 has emerged as a promising therapeutic target for the development of novel anti-cancer agents.

PIN1 Signaling Pathways

PIN1 exerts its influence by modulating numerous signaling pathways critical to cancer development. Its inhibition can simultaneously impact multiple oncogenic cascades, making it an attractive therapeutic strategy.

Caption: Simplified overview of PIN1's role in oncogenic signaling pathways.

Discovery of PIN1 Inhibitors: A General Workflow

The discovery of novel PIN1 inhibitors typically follows a structured drug discovery pipeline, beginning with target validation and progressing through screening, hit-to-lead optimization, and preclinical evaluation.

Caption: General workflow for the discovery and development of PIN1 inhibitors.

Case Study: Pyrimidine-Based PIN1 Inhibitors

A series of pyrimidine derivatives has been identified as potent PIN1 inhibitors. These compounds serve as an excellent example of the discovery and synthesis process for this target class.[1][2]

Data Presentation: Inhibitory Activity

The inhibitory activities of these compounds are typically determined using a protease-coupled enzyme assay, with results expressed as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

| Compound ID | Scaffold | Modifications | PIN1 IC50 (µM) | Reference |

| 2a | Pyrimidine | 2-chloro-4-(phenylamino)-5-nitro | < 3 | [1] |

| 2f | Pyrimidine | 2-chloro-4-((4-fluorophenyl)amino)-5-nitro | < 3 | [1] |

| 2h | Pyrimidine | 4-((4-chlorophenyl)amino)-2-morpholino-5-nitro | < 3 | [1] |

| 2l | Pyrimidine | 4-((4-bromophenyl)amino)-2-morpholino-5-nitro | < 3 | |

| 4a | 2-chloro-5-nitropyrimidine | Sulfolane amino-substituted | 11.55 | |

| 6a | 2-chloro-5-nitropyrimidine | Sulfolane amino-substituted | 3.15 |

Synthesis of Pyrimidine-Based Inhibitors

The synthesis of these pyrimidine derivatives often involves aromatic nucleophilic substitution reactions starting from a common pyrimidine core.

General Synthetic Scheme:

The core structure is typically a 2,4-dichloro-5-nitropyrimidine. The synthesis proceeds through sequential substitution at the C2 and C4 positions of the pyrimidine ring.

-

Step 1: Substitution at C4: The more reactive chlorine atom at the C4 position is first substituted by reacting the starting material with a desired amine (e.g., a substituted aniline) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent such as ethanol.

-

Step 2: Substitution at C2: The second chlorine atom at the C2 position is then displaced by another nucleophile (e.g., morpholine or another amine) to generate the final 2,4,5-substituted pyrimidine derivatives. This step may require more forcing conditions, such as heating.

This modular approach allows for the generation of a library of compounds with diverse substituents at the C2 and C4 positions, facilitating structure-activity relationship (SAR) studies.

Experimental Protocols

PIN1 Peptidyl-Prolyl Isomerase (PPIase) Inhibition Assay

The most common method to measure PIN1 catalytic activity and its inhibition is the chymotrypsin-coupled assay.

-

Principle: This is a spectrophotometric assay that measures the rate of cis-to-trans isomerization of a synthetic peptide substrate, such as Suc-Ala-Glu-Pro-Phe-p-nitroanilide (Suc-AEPF-pNA). The peptide exists in both cis and trans conformations. Chymotrypsin can only cleave the peptide bond following the phenylalanine when the Glu-Pro bond is in the trans conformation, releasing the chromophore p-nitroaniline (pNA). PIN1 accelerates the conversion of the cis isomer to the trans isomer, thus increasing the rate of pNA release, which can be monitored by measuring the absorbance at 390 nm. Inhibitors of PIN1 will slow down this rate.

-

Materials:

-

Recombinant human PIN1 enzyme

-

Substrate: Suc-AEPF-pNA

-

α-Chymotrypsin

-

Assay Buffer (e.g., HEPES buffer)

-

Test compounds (inhibitors) dissolved in DMSO

-

96-well microplate

-

Spectrophotometer (plate reader)

-

-

Procedure:

-

Preparation: Prepare working solutions of PIN1, chymotrypsin, and the substrate in the assay buffer. Prepare serial dilutions of the test compounds.

-

Reaction Mixture: To each well of a 96-well plate, add the assay buffer, the PIN1 enzyme solution, and the test compound at various concentrations (or DMSO for control wells).

-

Pre-incubation: Incubate the enzyme with the test compound for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C) to allow for binding.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (Suc-AEPF-pNA) and chymotrypsin to each well.

-

Measurement: Immediately begin monitoring the increase in absorbance at 390 nm over time using a microplate reader. The readings are typically taken every 30-60 seconds for a period of 10-30 minutes.

-

Data Analysis: The initial reaction rates (slopes of the absorbance vs. time curves) are calculated for each inhibitor concentration. The percent inhibition is determined relative to the control (DMSO). The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

References

The Dual-Edged Sword: A Technical Guide to the Mechanism of Action of PIN1 Inhibitor KPT-6566

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of KPT-6566, a selective and covalent inhibitor of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1). KPT-6566 represents a significant advancement in the development of anti-cancer therapeutics, exhibiting a unique dual mechanism that not only inhibits PIN1 but also induces targeted cytotoxicity in cancer cells. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows associated with KPT-6566.

Core Mechanism of Action

KPT-6566 is a potent inhibitor that covalently binds to the catalytic site of PIN1, leading to its selective inhibition and subsequent degradation.[1][2][3] This targeted action disrupts the critical role of PIN1 in regulating the conformation and function of a multitude of phosphorylated proteins involved in oncogenic signaling.

What sets KPT-6566 apart is its dual mechanism of action. Upon binding to PIN1, KPT-6566 releases a quinone-mimicking drug.[1][4] This byproduct generates reactive oxygen species (ROS) and induces DNA damage, leading to apoptotic cell death specifically in cancer cells, which often have a higher basal level of oxidative stress and are more vulnerable to further ROS induction.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the efficacy and potency of KPT-6566 from various studies.

Table 1: In Vitro Inhibitory Activity against PIN1

| Parameter | Value | Notes |

| IC50 | 640 nM | Concentration for 50% inhibition of PIN1 PPIase domain activity. |

| Ki | 625.2 nM | Inhibition constant for the PIN1 PPIase domain. |

| kinact | 0.466 min⁻¹ | Inactivation rate constant. |

| kinact/Ki | 745.4 min⁻¹·nM⁻¹ | Second-order rate constant for inactivation. |

Table 2: Cellular Potency (IC50) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| P19 | Testicular Germ Cell Tumor | 7.24 |

| NCCIT | Testicular Germ Cell Tumor | 4.65 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1.2 (Colony Formation) |

| Caco-2 | Colorectal Cancer | Not specified, but sensitive |

| DLD-1 | Colorectal Cancer | Not specified, but sensitive |

Signaling Pathways and Cellular Processes Affected

KPT-6566 has been shown to modulate several critical signaling pathways and cellular processes that are frequently dysregulated in cancer:

-

Cell Cycle Progression: Inhibition of PIN1 by KPT-6566 leads to a decrease in hyperphosphorylated retinoblastoma protein (pRB) and Cyclin D1 levels, resulting in cell cycle arrest.

-

Apoptosis Induction: By generating ROS and causing DNA damage, KPT-6566 triggers the apoptotic cascade in cancer cells.

-

Oncogenic Signaling Pathways: KPT-6566 dose-dependently inhibits the activation of mutant p53 and NOTCH1 pathways, both of which are regulated by PIN1. It also downregulates the expression of embryonic transcription factors Oct-4 and Sox2 in testicular germ cell tumors.

-

Cancer Stem Cells: Treatment with KPT-6566 has been shown to curb the self-renewal of breast cancer stem cells.

-

Metastasis: KPT-6566 impairs the migratory and invasive properties of cancer cells and has been shown to decrease lung metastasis in in vivo models.

Mandatory Visualizations

Signaling Pathway of KPT-6566 Action

Caption: Dual mechanism of action of KPT-6566.

Experimental Workflow for KPT-6566 Characterization

References

PIN1 Inhibitor 6: A Comprehensive Technical Guide on its Function in Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the function of PIN1 inhibitor 6 (also referred to as BJP-06–005-3 in key literature) in critical cell signaling pathways implicated in cancer and other diseases. The document details its mechanism of action, summarizes key quantitative data, provides experimental protocols for its characterization, and visualizes its impact on cellular signaling networks.

Introduction to PIN1 and its Role in Cellular Signaling

The Peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (PIN1) is a unique enzyme that specifically isomerizes the peptide bond preceding a proline residue that is phosphorylated on the adjacent serine or threonine (pSer/Thr-Pro motif).[1][2] This conformational change can have profound effects on the substrate protein's function, including its activity, stability, and subcellular localization.[1][2] PIN1 is a master regulator of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction.[3] Its overexpression is a hallmark of many human cancers and is often correlated with poor prognosis, making it a compelling target for therapeutic intervention.

PIN1 inhibitors are being developed to counteract the oncogenic effects of PIN1. This compound is a potent and selective covalent inhibitor that targets a conserved cysteine residue (Cys113) in the active site of PIN1. This irreversible binding effectively abrogates PIN1's catalytic activity, leading to downstream effects on various signaling pathways.

Quantitative Data for PIN1 Inhibitors

The potency and selectivity of PIN1 inhibitors are critical for their development as therapeutic agents. The following tables summarize key quantitative data for this compound and other relevant inhibitors.

Table 1: In Vitro Inhibition Data for PIN1 Inhibitors

| Inhibitor | Target | Assay Type | IC50 | Ki | Reference |

| This compound (BJP-06–005-3) | PIN1 | PPIase Assay | 48 nM | 48 nM (apparent) | |

| KPT-6566 | PIN1 | PPIase Assay | 640 nM | 625.2 nM | |

| Sulfopin | PIN1 | Not Specified | - | 17 nM (apparent) | |

| ZL-Pin13 | PIN1 | Not Specified | 67 nM | - | |

| ATRA | PIN1 | Not Specified | 33.2 µM | - | |

| HWH8-33 | PIN1 | PPIase Assay | 5.21 ± 1.30 µg/mL | - | |

| HWH8-36 | PIN1 | PPIase Assay | 10.84 ± 1.29 µg/mL | - |

Table 2: Cellular Activity of PIN1 Inhibitors

| Inhibitor | Cell Line(s) | Assay Type | IC50 | Effect | Reference |

| KPT-6566 | PC3 | Cell Viability | 0.64 µM | Inhibition of colony formation | |

| PiB | HCT116 | Cell Viability | 1.2 µM | Reduced Nanog expression | |

| HWH8-33 | CHO, HeLa | MTT Assay | 0.15 ± 0.02 to 32.32 ± 27.82 µg/mL | Inhibition of cell viability | |

| HWH8-36 | CHO, HeLa | MTT Assay | 0.15 ± 0.02 to 32.32 ± 27.82 µg/mL | Inhibition of cell viability |

Function of this compound in Cell Signaling Pathways

This compound modulates several critical signaling pathways by preventing PIN1-mediated conformational changes in key regulatory proteins.

PIN1 is a crucial downstream effector of KRAS signaling, particularly in KRAS-driven cancers like pancreatic ductal adenocarcinoma (PDAC). PIN1 is required for Ras-induced cellular transformation. Inhibition of PIN1 with inhibitor 6 has been shown to impair the viability of PDAC cell lines over time, demonstrating a cooperative role between PIN1 and mutant KRAS in promoting cancer cell survival.

Caption: this compound blocks KRAS-driven cell transformation.

PIN1 plays a dual role in regulating the oncoprotein c-Myc. It can enhance c-Myc's transcriptional activity and DNA binding. However, it can also promote its degradation. Treatment with this compound has been observed to increase c-Myc protein levels, suggesting that in certain contexts, PIN1 primarily facilitates c-Myc turnover. By altering c-Myc stability, PIN1 inhibitors can significantly impact cancer cell proliferation and metabolism.

Caption: this compound modulates c-Myc stability and activity.

PIN1 is a positive regulator of the NF-κB signaling pathway. It promotes the nuclear accumulation of the p65/RelA subunit and protects it from ubiquitination and subsequent degradation. By inhibiting PIN1, inhibitor 6 can attenuate NF-κB activity, leading to reduced inflammation and apoptosis in cancer cells. A study on a natural product-like inhibitor demonstrated that blocking the PIN1-p65 interaction reduces nuclear p65 phosphorylation and promotes apoptosis.

Caption: this compound suppresses NF-κB signaling.

PIN1's interaction with the tumor suppressor p53 is complex and context-dependent. PIN1 can enhance p53's pro-apoptotic functions by promoting its translocation to the mitochondria. Specifically, after stress-induced phosphorylation of p53 at Ser46, PIN1 stimulates its monoubiquitination, a signal for mitochondrial trafficking. PIN1 is also required for the efficient loading of p53 onto its target gene promoters and for its subsequent acetylation, which is crucial for its transcriptional activity. Furthermore, PIN1 can mediate the dissociation of p53 from its inhibitor iASPP, thereby promoting apoptosis. In the context of mutant p53, PIN1 can amplify its oncogenic gain-of-function activities.

Caption: this compound can modulate p53-dependent apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PIN1 inhibitors.

This spectrophotometric assay measures the catalytic activity of PIN1.

-

Principle: The substrate, typically Succ-Ala-pSer-Pro-Phe-pNA, is only cleaved by chymotrypsin when the peptidyl-prolyl bond is in the trans conformation. PIN1 catalyzes the cis to trans isomerization, and the rate of this reaction is monitored by the increase in absorbance from the release of p-nitroaniline (pNA).

-

Protocol:

-

Pre-incubate recombinant GST-PIN1 with varying concentrations of the PIN1 inhibitor (or DMSO as a control) in assay buffer (e.g., 35 mM HEPES pH 7.8, 0.2 mM DTT, 0.1 mg/mL BSA) for a specified time (e.g., 12 hours at 4°C) to allow for inhibitor binding.

-

Initiate the reaction by adding the peptide substrate and chymotrypsin (final concentration of approximately 6 mg/mL).

-

Immediately monitor the change in absorbance at 390 nm over time using a spectrophotometer.

-

Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

-

Caption: Workflow for the chymotrypsin-coupled PPIase assay.

This colorimetric assay is used to assess the effect of the inhibitor on cell proliferation.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the PIN1 inhibitor (and a vehicle control) for the desired duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

-

This technique is used to detect and quantify specific proteins in a complex mixture.

-

Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies.

-

Protocol:

-

Lyse cells treated with the PIN1 inhibitor or control to extract total protein.

-

Determine protein concentration using a suitable method (e.g., Bradford assay).

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., PIN1, c-Myc, p-p65, β-actin).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

-

Conclusion

This compound is a valuable tool for dissecting the complex roles of PIN1 in cellular signaling. Its ability to potently and selectively inhibit PIN1 allows for the interrogation of key oncogenic pathways, including those driven by KRAS, c-Myc, and NF-κB, as well as the p53 tumor suppressor network. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting PIN1 in cancer and other proliferative disorders. Further preclinical and clinical studies are warranted to fully elucidate the efficacy and safety of this class of inhibitors.

References

- 1. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]

- 2. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

PIN1 Inhibitor Target Validation in Cancer Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) has emerged as a critical regulator in a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1][2] PIN1 is unique in its function as the only known enzyme to catalyze the isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs.[3][4] This post-translational modification acts as a molecular switch, altering the conformation, activity, and stability of numerous substrate proteins. In oncology, PIN1 is frequently overexpressed in a wide array of human cancers, and its elevated levels often correlate with poor prognosis.[3] It functions by activating oncogenes and inactivating tumor suppressors, thereby promoting tumorigenesis. This central role in oncogenic signaling makes PIN1 an attractive therapeutic target.

This technical guide provides a comprehensive overview of the core methodologies and data required for the target validation of PIN1 inhibitors in cancer cells. While the user specified "PIN1 inhibitor 6," this is not a universally recognized compound in published literature. Therefore, this document will use the well-characterized, potent, and selective covalent inhibitor KPT-6566 as a primary example to illustrate the principles and experimental workflows for PIN1 target validation.

The Role of PIN1 in Cancer Signaling Pathways

PIN1 acts as a fulcrum, balancing the activity of numerous signaling pathways that are often hijacked by cancer cells. It integrates signals from growth factors and stress responses, ultimately impacting cell proliferation, survival, and metastasis. PIN1's substrates include key cell cycle regulators (Cyclin D1, Rb, p27), oncogenes (c-Myc, Jun, β-catenin), and tumor suppressors (p53, FBXW7). By altering the conformation of these proteins post-phosphorylation, PIN1 can either promote their stabilization and activation (in the case of oncoproteins) or trigger their degradation (in the case of tumor suppressors).

Target Validation Workflow

Validating a PIN1 inhibitor requires a multi-faceted approach, beginning with biochemical assays to confirm direct enzyme inhibition and progressing to cellular assays to demonstrate target engagement and downstream phenotypic effects.

Quantitative Data Summary

The efficacy of PIN1 inhibitors is determined through various quantitative measures. Below are tables summarizing representative data for known inhibitors, which serve as a benchmark for validating new compounds like "this compound".

Table 1: Enzymatic Inhibition and Binding Affinity

| Inhibitor | Type | Target Site | Ki / Apparent Ki | IC50 | Assay Method | Reference |

|---|---|---|---|---|---|---|

| Juglone | Covalent | Catalytic | - | 2 µM | PPIase Assay | |

| KPT-6566 | Covalent | Catalytic | - | - | Mechanism-based screen | |

| BJP-06-005-3 | Covalent | Cys113 (Catalytic) | 48 nM | - | Chymotrypsin-coupled PPIase assay | |

| ATRA | Non-covalent | Catalytic | - | ~5 µM | PPIase Assay | |

| D-PEPTIDE | Non-covalent | Catalytic | 20 nM | - | X-ray Crystallography |

| 6,7,4'-THIF | Non-covalent | Catalytic | - | - | Virtual Screening / PPIase Assay | |

Table 2: Cellular Activity of PIN1 Inhibitors

| Inhibitor | Cell Line | Effect | IC50 / Effective Conc. | Assay | Reference |

|---|---|---|---|---|---|

| KPT-6566 | MDA-MB-231 (Breast) | Reduced proliferation, induced apoptosis | ~1-5 µM | Cell Viability, Apoptosis Assay | |

| KPT-6566 | PC3 (Prostate) | Reduced proliferation, induced apoptosis | ~1-5 µM | Cell Viability, Apoptosis Assay | |

| KPT-6566 | P19, NCCIT (TGCT) | Suppressed proliferation, induced apoptosis | Not specified | Cell Proliferation, Apoptosis Assay | |

| ATRA | PDAC | Suppressed tumor growth | Not specified | Tumor growth assay | |

| BJP-06-005-3 | PATU-8988T (PDAC) | Impaired cell viability over time | 5-10 µM (for target engagement) | Cell Viability Assay |

| (S)-2 (ester) | PC-3 (Prostate) | Cytotoxicity, suppressed Cyclin D1 | Not specified | Cytotoxicity Assay, Western Blot | |

Key Experimental Protocols

Detailed and robust protocols are essential for validating PIN1 inhibitors.

PIN1 PPIase Enzymatic Inhibition Assay

This assay measures the ability of an inhibitor to block the catalytic activity of PIN1. A common method is the chymotrypsin-coupled assay.

Principle: PIN1 isomerizes a substrate peptide (e.g., Suc-Ala-pSer-Pro-Phe-pNA) from the cis to the trans conformation. Chymotrypsin can only cleave the trans isomer, releasing a chromogenic p-nitroaniline (pNA) group, which can be measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 35 mM HEPES (pH 7.8), 0.2 mM DTT.

-

Enzyme: Purified recombinant GST-PIN1.

-

Substrate: Succinyl-Ala-pSer-Pro-Phe-p-nitroanilide (Suc-AEPF-pNA).

-

Coupling Enzyme: α-Chymotrypsin.

-

Inhibitor: Test compound (e.g., this compound) at various concentrations.

-

-

Pre-incubation:

-

In a 96-well plate, pre-incubate GST-PIN1 with varying concentrations of the inhibitor for a defined period (e.g., 30 minutes to 12 hours, depending on whether the inhibitor is covalent) at 4°C or room temperature in the assay buffer.

-

-

Reaction Initiation:

-

Add the peptide substrate and α-chymotrypsin to the wells to start the reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 390 nm every 30 seconds for 10-20 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance curve.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

For competitive inhibitors, determine the apparent Ki using the Cheng-Prusoff equation if the Km of the substrate is known.

-

Western Blot for Downstream Target Modulation

This protocol is used to quantify changes in the expression levels of PIN1 and its key downstream targets (e.g., Cyclin D1, c-Myc, p-Rb) following inhibitor treatment.

Protocol:

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., Caco-2, MDA-MB-231) and grow to 70-80% confluency.

-

Treat cells with the PIN1 inhibitor at various concentrations (e.g., 0-10 µM) for different time points (e.g., 12, 24, 48 hours). Include a vehicle control (e.g., DMSO).

-

-

Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-50 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on an 8-15% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-PIN1, anti-Cyclin D1, anti-c-Myc, anti-p-Rb, anti-β-actin) overnight at 4°C with gentle agitation.

-

Wash the membrane 3-5 times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane 3-5 times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using a CCD imager.

-

Quantify band intensities using image analysis software, normalizing to a loading control (e.g., β-actin or tubulin).

-

Co-Immunoprecipitation (Co-IP) for Target Engagement

Co-IP is used to confirm the physical interaction between the inhibitor (if suitably tagged) or, more commonly, to assess how the inhibitor affects PIN1's interaction with its substrates in a cellular environment. The primary goal here is to pull down the target protein (PIN1) and detect its binding partners.

Protocol:

-

Cell Lysis:

-

Harvest treated and untreated cells.

-

Lyse cells in a gentle, non-denaturing Co-IP lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween20, supplemented with protease/phosphatase inhibitors) to preserve protein-protein interactions. Keep on ice for 15-30 minutes.

-

-

Pre-clearing Lysates:

-

Centrifuge lysates at 12,000 x g for 10 minutes at 4°C.

-

Incubate the supernatant with Protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

-

Immunoprecipitation:

-

Collect the pre-cleared lysate and add a primary antibody specific to the "bait" protein (e.g., anti-PIN1).

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

-

Complex Capture:

-

Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by resuspending in 2X Laemmli buffer and boiling for 5 minutes.

-

Analyze the eluted proteins by Western Blot using antibodies against the "prey" protein (e.g., c-Myc, Cyclin D1) and the "bait" protein (PIN1).

-

Cell Viability Assay (MTT or CellTiter-Glo®)

These assays measure the cytotoxic or cytostatic effects of the PIN1 inhibitor on cancer cell lines.

Protocol (MTT Assay):

-

Cell Plating:

-

Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of the PIN1 inhibitor for 24, 48, or 72 hours.

-

-

MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

-

Solubilization:

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.

-

-

Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells.

-

Plot the viability against the log-transformed inhibitor concentration and use a non-linear regression to calculate the IC50 value.

-

Visualizing the Mechanism of Action

Covalent inhibitors like KPT-6566 can have a dual mechanism of action, which is critical to validate. They not only inhibit PIN1's enzymatic activity but can also lead to its degradation and induce off-target effects like oxidative stress that contribute to cancer cell-specific cytotoxicity.

Conclusion

The target validation of a novel PIN1 inhibitor is a rigorous, multi-step process that builds a comprehensive evidence package. It requires robust biochemical and cellular assays to confirm direct, on-target enzyme inhibition, demonstrate engagement within the complex cellular milieu, and link this molecular action to desired anti-cancer phenotypes such as cell cycle arrest and apoptosis. By following the workflows and protocols detailed in this guide and using data from established inhibitors like KPT-6566 as a benchmark, researchers can effectively validate new chemical entities targeting the PIN1 axis for cancer therapy.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]

- 4. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]

The Role of PIN1 Inhibition in Tumorigenesis: A Technical Guide

Executive Summary: The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical regulator of numerous signaling pathways that are frequently dysregulated in cancer. Its unique function in catalyzing the isomerization of phosphorylated Serine/Threonine-Proline motifs makes it a pivotal modulator of the activity and stability of a wide array of oncoproteins and tumor suppressors. Overexpressed in a majority of human cancers, PIN1 activity is strongly correlated with tumor initiation, progression, and therapeutic resistance, establishing it as a compelling target for novel anti-cancer drugs. This guide provides a comprehensive overview of the role of PIN1 in tumorigenesis and a detailed examination of its inhibition, with a focus on KPT-6566, a potent and selective covalent inhibitor, as a case study. While the specific compound "PIN1 inhibitor 6" is not prominently identified in scientific literature, this guide will focus on well-characterized inhibitors that exemplify the therapeutic strategy of targeting PIN1.

The Central Role of PIN1 in Oncogenesis

PIN1 is a unique enzyme that specifically isomerizes pSer/Thr-Pro motifs, inducing conformational changes that profoundly affect substrate protein function.[1][2] Structurally, PIN1 consists of an N-terminal WW domain for substrate binding and a C-terminal Peptidyl-prolyl isomerase (PPIase) domain that executes the catalytic activity.[2] By altering protein conformation, PIN1 can modulate protein stability, subcellular localization, and enzymatic activity.

Its substrates include a multitude of proteins central to the cancer phenotype. PIN1 has been shown to activate at least 56 oncogenes and inactivate 26 tumor suppressors.[2] Key oncogenic pathways amplified by PIN1 include:

-

Cell Cycle Progression: PIN1 stabilizes and activates key cell cycle regulators like Cyclin D1, promoting G1/S phase transition.[2]

-

Survival and Anti-Apoptosis: It can inhibit pro-apoptotic signals and enhance the function of anti-apoptotic proteins like Bcl-2.

-

Oncogenic Signaling: PIN1 potentiates signaling through major cancer-driving pathways including Ras, c-Myc, NF-κB, and NOTCH1.

-

Cancer Stem Cells (CSCs): PIN1 is critical for CSC self-renewal and expansion.

Given its widespread influence on cancer hallmarks, the development of specific PIN1 inhibitors represents a promising therapeutic avenue.

PIN1 Inhibitors: A Therapeutic Strategy

The rationale for PIN1 inhibition is supported by evidence that its inactivation can curb tumor growth, block metastasis, and restore chemosensitivity. Several small-molecule inhibitors have been developed, ranging from natural products to rationally designed covalent binders.

Case Study: KPT-6566, a Covalent PIN1 Inhibitor

KPT-6566 is a novel, potent, and selective covalent inhibitor of PIN1 identified through a mechanism-based screening. It serves as an excellent model for understanding the therapeutic potential of PIN1 inhibition.

Mechanism of Action: KPT-6566 exhibits a dual mechanism of action that leads to selective cancer cell death:

-

Covalent Inhibition and Degradation: KPT-6566 covalently binds to a cysteine residue in the catalytic site of PIN1's PPIase domain, leading to its irreversible inhibition and subsequent proteasomal degradation.

-

Induction of Oxidative Stress: This covalent interaction results in the release of a quinone-mimicking byproduct. This molecule generates reactive oxygen species (ROS) and induces DNA damage, contributing to cytotoxicity specifically in cancer cells which often have compromised ROS-detoxification pathways.

This dual action provides a powerful and selective anti-cancer effect, impairing PIN1-dependent cancer phenotypes in vitro and suppressing lung metastasis in vivo.

Quantitative Data on PIN1 Inhibitors

The potency of various PIN1 inhibitors has been quantified through enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for comparison.

| Inhibitor | Type | Target | IC50 / Ki | Cell Line / Assay Condition | Reference |

| KPT-6566 | Covalent | PIN1 PPIase Domain | IC50: 640 nM; Ki: 625.2 nM | Enzymatic PPIase Assay | |

| PIN1-dependent cells | IC50: 7.24 μM | P19 Testicular Germ Cells | |||

| Sulfopin | Covalent | PIN1 Active Site (Cys113) | Apparent Ki: 17 nM | Enzymatic PPIase Assay | |

| BJP-06-005-3 | Covalent | PIN1 Active Site (Cys113) | Apparent Ki: 48 nM | Enzymatic PPIase Assay | |

| Juglone | Natural Product | PIN1 PPIase Domain | - | - | |

| ATRA | Retinoid | PIN1 PPIase Domain | - | - |

In Vitro and In Vivo Efficacy of KPT-6566

In Vitro Studies:

-

Cell Proliferation and Viability: KPT-6566 dose-dependently inhibits the proliferation of various cancer cell lines, including breast, prostate, lung, and pancreatic cancer, with greater efficacy in cancer cells than normal cells. It reduces the hyperphosphorylation of the retinoblastoma protein (pRB) and decreases Cyclin D1 levels.

-

Apoptosis Induction: Treatment with KPT-6566 induces apoptosis and DNA damage, evidenced by increased H2AX phosphorylation.

-

Pathway Inhibition: The inhibitor effectively downregulates PIN1-controlled pathways such as mutant p53 and NOTCH1.

In Vivo Studies:

-

Tumor Growth Inhibition: In a xenograft mouse model using testicular germ cell tumors, daily administration of KPT-6566 significantly reduced tumor volume and mass compared to control groups.

-

Metastasis Suppression: In breast cancer mouse models, KPT-6566 treatment has been shown to decrease lung metastasis.

-

Tolerability: At therapeutic doses (e.g., 5 mg/kg via intraperitoneal injection), KPT-6566 shows no signs of significant local or systemic toxicity in mice.

Key Experimental Protocols

The characterization of PIN1 inhibitors involves a series of standardized biochemical and cell-based assays.

Peptidyl-Prolyl Isomerase (PPIase) Assay (Chymotrypsin-Coupled)

This assay measures the enzymatic activity of PIN1 and its inhibition.

Principle: PIN1 catalyzes the cis-to-trans isomerization of a phosphorylated peptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA). The protease chymotrypsin can only cleave the substrate when the peptidyl-prolyl bond is in the trans conformation, releasing a chromophore (p-nitroaniline, pNA) that can be measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 35 mM HEPES (pH 7.8), 0.2 mM DTT, 0.1 mg/mL BSA.

-

Enzyme: Recombinant human GST-Pin1.

-

Substrate: Succ-Ala-pSer-Pro-Phe-pNA peptide.

-

Protease: Chymotrypsin (final concentration ~6 mg/mL).

-

-

Inhibitor Pre-incubation: Incubate recombinant GST-Pin1 with various concentrations of the test inhibitor (e.g., KPT-6566) for a set period (e.g., 12 hours at 4°C) in the assay buffer.

-

Reaction Initiation: Initiate the isomerization reaction by adding the peptide substrate to the enzyme-inhibitor mixture.

-

Cleavage and Detection: Immediately add chymotrypsin to the reaction. The rate of pNA release is monitored by measuring the increase in absorbance at 390-405 nm using a plate reader.

-

Data Analysis: The rate of the reaction is proportional to PIN1 activity. The IC50 value is calculated by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of an inhibitor on cell metabolic activity, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the PIN1 inhibitor (e.g., KPT-6566, 0-10 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value from the dose-response curve.

Western Blotting

This technique is used to detect and quantify specific proteins (e.g., PIN1, Cyclin D1, β-catenin) in cell lysates to confirm the mechanism of action of the inhibitor.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary antibodies followed by enzyme-conjugated secondary antibodies. A chemiluminescent or colorimetric substrate is used for visualization.

Methodology:

-

Cell Lysis: Treat cells with the PIN1 inhibitor for the desired time. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-PIN1, anti-Cyclin D1) overnight at 4°C.

-

Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film. Use a loading control (e.g., β-actin or α/β-tubulin) to ensure equal protein loading.

Mouse Xenograft Model

This in vivo model is crucial for evaluating the anti-tumor efficacy of a PIN1 inhibitor.

Principle: Human cancer cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.

Methodology:

-

Cell Preparation: Harvest human cancer cells (e.g., 1-5 x 10^6 cells) and resuspend them in a suitable medium, often mixed with a basement membrane extract like Matrigel or Cultrex BME to improve tumor take rate.

-

Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., NSG or BALB/c nude mice).

-

Tumor Growth and Treatment: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the PIN1 inhibitor (e.g., KPT-6566 at 5 mg/kg) or vehicle control via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) on a set schedule (e.g., daily for 21-28 days).

-

Efficacy Measurement: Measure tumor dimensions with calipers every few days and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. The tumors can be further analyzed by immunohistochemistry or western blotting.

Visualizations: Pathways and Workflows

References

PIN1 inhibitor 6 and its effect on oncogene stability

An In-depth Technical Guide on PIN1 Inhibitors and Their Effect on Oncogene Stability

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "PIN1 inhibitor 6" was not found in publicly available scientific literature. This guide therefore focuses on the effects of well-characterized PIN1 inhibitors on oncogene stability, using data from published studies.

Introduction

The Peptidyl-prolyl cis-trans isomerase PIN1 is a critical regulator of protein function, acting on phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs.[1][2][3] This enzymatic activity induces conformational changes in substrate proteins, thereby modulating their stability, localization, and activity.[1][4] In the context of oncology, PIN1 is frequently overexpressed in a wide range of human cancers and plays a pivotal role in tumorigenesis by stabilizing oncoproteins and promoting the degradation of tumor suppressors. This makes PIN1 an attractive therapeutic target for cancer treatment. This technical guide provides a detailed overview of the mechanism of action of PIN1 inhibitors, with a focus on their effects on the stability of key oncogenes.

Mechanism of Action of PIN1 and its Inhibition

PIN1 contains an N-terminal WW domain that recognizes and binds to pSer/Thr-Pro motifs, and a C-terminal PPIase domain that catalyzes the cis-trans isomerization of the proline residue. This isomerization can have profound effects on the substrate protein. For instance, it can alter the protein's susceptibility to ubiquitination and subsequent proteasomal degradation.

PIN1 inhibitors act by blocking the catalytic activity of the PPIase domain, thereby preventing the conformational changes in its target proteins. This can lead to the destabilization of oncoproteins that are normally stabilized by PIN1, and the stabilization of tumor suppressors that are targeted for degradation by PIN1.

Effect of PIN1 Inhibition on Oncogene Stability

PIN1 regulates a multitude of signaling pathways implicated in cancer by modulating the stability of key oncogenic proteins.

MYC

The oncoprotein MYC is a critical transcription factor that is frequently deregulated in cancer. PIN1 plays a crucial role in regulating MYC stability and activity. Following phosphorylation of MYC at Serine 62, PIN1-mediated isomerization influences the subsequent phosphorylation cascade that affects MYC's stability and its interaction with DNA. Inhibition of PIN1 has been shown to decrease MYC-dependent gene expression. Some studies suggest that PIN1 inhibition can lead to decreased MYC protein levels, while others report an increase in MYC protein with a concurrent decrease in its transcriptional activity.

NOTCH1

The NOTCH1 signaling pathway is vital for cell fate determination and is often aberrantly activated in cancer. PIN1 enhances NOTCH1 signaling by promoting the cleavage of the NOTCH1 receptor and by preventing the interaction of the active Notch intracellular domain (NICD) with the E3 ubiquitin ligase FBXW7, which would otherwise target it for degradation. Furthermore, a positive feedback loop exists where NOTCH1 can induce the transcription of PIN1. Inhibition of PIN1 can, therefore, disrupt this oncogenic signaling loop by destabilizing NICD.

BRD4

BRD4 is an epigenetic reader that plays a key role in the transcription of cancer-promoting genes. PIN1 directly binds to phosphorylated BRD4 and enhances its stability by inhibiting its ubiquitination. This leads to increased transcriptional activity of BRD4. Depletion or inhibition of PIN1 results in reduced cellular levels of BRD4.

Other Oncogenes

PIN1 has been shown to stabilize a wide array of other oncoproteins, including:

-

β-catenin: PIN1 enhances the stability and nuclear accumulation of β-catenin, a key component of the Wnt signaling pathway.

-

c-Jun: PIN1 increases the protein stability of the transcription factor c-Jun by preventing its polyubiquitylation.

-

YAP/TAZ: PIN1 positively regulates the oncogenic transcriptional co-activators YAP and TAZ by promoting their stability and nuclear localization.

Quantitative Data on PIN1 Inhibitors

The following tables summarize quantitative data for several well-characterized PIN1 inhibitors.

Table 1: In Vitro Efficacy of PIN1 Inhibitors

| Inhibitor | Assay Type | Target | IC50 / Ki / KD | Reference |

| BJP-06-005-3 | PPIase Assay | PIN1 | Ki = 48 nM | |

| HWH8-33 | PPIase Assay | PIN1 | IC50 = 0.15 - 32.32 µg/mL (cell viability) | |

| HWH8-36 | PPIase Assay | PIN1 | IC50 = 0.15 - 32.32 µg/mL (cell viability) | |

| PiB | PPIase Assay | PIN1 | Low µM IC50 | |

| DEL1067-56-469 (A0) | DEL Screen | PIN1 | KD = 430 nM, IC50 = 420 nM | |

| C10 | Optimized from A0 | PIN1 | KD = 25 nM, IC50 = 150 nM |

Table 2: Cellular Effects of PIN1 Inhibitors

| Inhibitor | Cell Line | Effect | Quantitative Change | Reference |

| PiB | MCF10A | Reduced MYC binding to target promoters | Decreased expression of oncogenic gene signatures | |

| KPT-6566 | MDA-MB-231, PC3 | Increased ROS levels and DNA damage | - | |

| ATRA | HGC-27, MKN45 | Increased G0/G1 arrest | p<0.001 | |

| ATRA | HGC-27 xenograft | Slower tumor growth rate | p<0.001 | |

| Juglone | MCF-10A (YAP/TAZ overexpressed) | Decreased colony forming capacity | - | |

| PIN1 siRNA | SK-BR-3 | Reduced N1-ICD half-life | From 2h to 40 min | |

| BJP-06-005-3 | PATU-8988T | Reduced PIN1 half-life | - |

Experimental Protocols

PIN1 Inhibition Assay (PPIase Assay)

This assay measures the ability of a compound to inhibit the catalytic activity of PIN1.

-

Principle: A synthetic peptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA) is used, which is only cleaved by chymotrypsin when the pSer-Pro bond is in the trans conformation. PIN1 catalyzes the cis to trans isomerization, allowing for chymotrypsin cleavage and release of a chromophore, which can be measured spectrophotometrically.

-

Procedure:

-

Purified recombinant PIN1 protein is pre-incubated with varying concentrations of the test inhibitor.

-

The reaction is initiated by adding the peptide substrate and chymotrypsin.

-

The change in absorbance over time is monitored to determine the rate of the reaction.

-

The IC50 value is calculated as the concentration of inhibitor that reduces the enzymatic activity by 50%.

-

Western Blotting for Protein Stability

This technique is used to determine the levels of specific proteins in cell lysates.

-

Cell Treatment: Cells are treated with a PIN1 inhibitor or a vehicle control for a specified period. To measure protein half-life, cells are additionally treated with a protein synthesis inhibitor like cycloheximide (CHX).

-

Lysis: Cells are harvested and lysed to extract total protein.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the protein of interest (e.g., MYC, NOTCH1, BRD4, PIN1) and a loading control (e.g., β-actin, GAPDH).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

-

Quantification: The intensity of the protein bands is quantified using densitometry software.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions.

-

Principle: An antibody against a specific protein (the "bait") is used to pull down that protein from a cell lysate. Any proteins that are bound to the bait protein (the "prey") will also be pulled down.

-

Procedure:

-

Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.

-

The lysate is incubated with an antibody specific to the bait protein.

-

Protein A/G beads are added to bind to the antibody-protein complex, allowing for its precipitation.

-

The precipitated complexes are washed to remove non-specific binding.

-

The proteins are eluted from the beads and analyzed by Western blotting using an antibody against the prey protein.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Procedure:

-

Cells are seeded in a 96-well plate and treated with various concentrations of the PIN1 inhibitor.

-

After a set incubation period, MTT reagent is added to the wells.

-

Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

A solubilizing agent is added to dissolve the formazan crystals.

-

The absorbance of the solution is measured at a specific wavelength, which is proportional to the number of viable cells.

-

Visualizations

Signaling Pathways

Caption: PIN1-mediated regulation of oncogene and tumor suppressor stability.

Caption: The role of PIN1 in the phosphorylation-dependent regulation of MYC stability.

Experimental Workflow

Caption: A typical experimental workflow for determining the effect of a PIN1 inhibitor on the stability of a target protein.

Conclusion

PIN1 is a key regulator of oncogene stability and represents a promising target for cancer therapy. Inhibition of PIN1 can lead to the destabilization of numerous oncoproteins, including MYC, NOTCH1, and BRD4, thereby disrupting key oncogenic signaling pathways. The development of potent and selective PIN1 inhibitors holds significant promise for the treatment of a wide range of cancers. Further research and clinical investigation are warranted to fully realize the therapeutic potential of targeting PIN1.

References

- 1. Pin1-Catalyzed Conformation Changes Regulate Protein Ubiquitination and Degradation [mdpi.com]

- 2. Peptidyl-prolyl Isomerase Pin1 Controls Down-regulation of Conventional Protein Kinase C Isozymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]

- 4. Prolyl isomerase PIN1 regulates the stability, transcriptional activity and oncogenic potential of BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Binding of PIN1 Inhibitor 6

This guide provides a comprehensive technical overview of the structural binding characteristics of PIN1 inhibitor 6, a potent and selective covalent inhibitor of the Pin1 enzyme. The information is tailored for researchers, scientists, and drug development professionals engaged in the study of Pin1 and the development of related therapeutics.

Quantitative Binding and Inhibition Data

The inhibitory potency of compound 6 and its precursors was evaluated using various biochemical assays. The key quantitative data are summarized in the table below, providing a clear comparison of their binding affinities and inhibitory constants.

| Compound | Apparent Ki (nM) | Assay Type | Notes |

| Inhibitor 6 | 30 | PPIase Isomerase Inhibition | Enhanced potency achieved by substituting Arg with citrulline (Cit) and naphthylalanine (Nal) with Trp from a precursor compound.[1] |

| Precursor 5 | - | - | Intermediate compound with a citrulline substitution. |

| D-PEPTIDE | 20 | PPIase Isomerase Inhibition | A potent, non-cell-permeable Pin1 inhibitor that served as the basis for the structure-guided design of inhibitor 6.[1] |

| BJP-06-005-3 | 48 | PPIase Isomerase Inhibition | A potent, covalent inhibitor developed from D-PEPTIDE, demonstrating the effectiveness of targeting Cys113.[1] |

| BJP-07-017-3 | 15 | PPIase Isomerase Inhibition | A more hydrophilic derivative of BJP-06-005-3 synthesized for co-crystallization studies.[1] |

Experimental Protocols

The characterization of this compound and its analogues involved several key experimental methodologies to determine their binding affinity, inhibitory activity, and structural interactions with the Pin1 enzyme.

Peptidyl-Prolyl Isomerase (PPIase) Inhibition Assay: The enzymatic activity of Pin1 and the inhibitory effects of the compounds were measured using a chymotrypsin-coupled PPIase assay. In this spectrophotometric assay, the substrate, Succ-Ala-pSer-Pro-Phe-pNA, is cleaved by chymotrypsin only when the peptidyl-prolyl bond is in the trans conformation. The rate of this cleavage is monitored to determine the isomerase activity of Pin1. The apparent inhibition constant (Ki) for inhibitor 6 was determined to be 30 nM using this method.[1]

Fluorescence Polarization (FP) Binding Assay: Binding affinity to Pin1 was quantified using a competitive fluorescence polarization assay. This assay measures the displacement of a fluorescein-labeled peptide probe (Bth-D-phos.Thr-Pip-Nal) from the GST-Pin1 protein by the inhibitor compounds. The inhibitors were pre-incubated with a solution containing 250 nM GST-Pin1, 5 nM of the fluorescent probe, and 10 µg/ml bovine serum albumin (BSA) for 12 hours at 4°C before measuring fluorescence polarization.

X-ray Crystallography: To elucidate the binding mode of related inhibitors, a co-crystal structure of a precursor to inhibitor 6, BJP-02-118-2, bound to Pin1 was obtained (PDB ID: 6O33). Additionally, a 1.6 Å resolution co-crystal structure of a more hydrophilic derivative, BJP-07-017-3, covalently bound to full-length Pin1 was also determined (PDB ID: 6O34). For these studies, an R14A mutant of Pin1 was utilized due to its higher stability and improved crystallization properties, which do not interfere with inhibitor binding or catalytic activity. These structures were crucial for the structure-guided design of inhibitor 6.

Visualizations

Structural Binding of a Precursor to this compound

The following diagram illustrates the key interactions of a precursor to inhibitor 6 within the Pin1 active site, as revealed by co-crystallization studies. This provides insight into the binding mode of inhibitor 6.

Experimental Workflow for Characterizing this compound

This diagram outlines the logical flow of experiments conducted to characterize the binding and inhibitory properties of this compound.

References

The Impact of PIN1 Inhibition on Tumor Suppressor Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptidyl-prolyl cis-trans isomerase PIN1 is a critical regulator of numerous cellular processes, acting as a molecular switch that controls the function of a multitude of proteins involved in cell cycle progression, apoptosis, and signal transduction. Its unique ability to isomerize phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs allows it to modulate the conformation and stability of its substrates. In the context of oncology, PIN1 is frequently overexpressed in a wide range of human cancers and has been shown to activate oncogenes while inactivating tumor suppressors, thereby driving tumorigenesis and metastasis.[1][2][3] This central role in cancer biology has positioned PIN1 as a promising therapeutic target. This technical guide provides an in-depth overview of the impact of PIN1 inhibitors on key tumor suppressor proteins, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. While the specific designation "PIN1 inhibitor 6" is not widely cited, this document will focus on well-characterized inhibitors and a notable "compound 6" from a dihydrothiazole series.

PIN1 Inhibitors and Their Impact on Tumor Suppressor Proteins: Quantitative Data

The inhibition of PIN1 can restore the function of critical tumor suppressor proteins, representing a key strategy in anti-cancer drug development. The following tables summarize the quantitative data on the effects of various PIN1 inhibitors on these vital proteins.

Table 1: Inhibitory Activity of Selected PIN1 Inhibitors

| Inhibitor | Target | IC50 / Ki | Assay Type | Reference |

| KPT-6566 | PIN1 PPIase domain | IC50: 640 nM, Ki: 625.2 nM | PPIase Inhibition Assay | [4] |

| Sulfopin | PIN1 | Apparent Ki: 17 nM | Fluorescence Polarization Assay | |

| Dihydrothiazole Compound 6 | PIN1 | IC50: 1.9 - 27 µM | PPIase Inhibition Assay | [5] |

Table 2: Effect of PIN1 Inhibitors on Tumor Suppressor Protein Levels and Activity

| Inhibitor | Tumor Suppressor Protein | Cell Line | Concentration | Effect | Reference |

| KPT-6566 | p53 (mutant) | MDA-MB-231 | 2.5-5 µM | Dose-dependent decrease in mut-p53 target gene expression | |

| KPT-6566 | pRB (hyperphosphorylated) | Various cancer cell lines | 0-10 µM (48h) | Reduction in hyper-phosphorylated pRB levels | |

| Sulfopin | Fbw7 | Cancer cells | Not specified | Depletion of PIN1 leads to elevated Fbw7 expression | |

| ATRA (All-trans retinoic acid) | p53 | Neoplastic cells | Not specified | PIN1 inhibition regulates p53 stability | |

| ATRA (All-trans retinoic acid) | p21 | Neoplastic cells | Not specified | PIN1 inhibition regulates p53 transcriptional activity towards p21 |

Experimental Protocols

PIN1 Peptidyl-Prolyl Isomerase (PPIase) Inhibition Assay (Chymotrypsin-Coupled)

This assay measures the cis-to-trans isomerization of a synthetic peptide substrate catalyzed by PIN1. The trans-isomer is subsequently cleaved by chymotrypsin, releasing a chromophore that can be quantified spectrophotometrically.

Materials:

-

Recombinant human PIN1 protein

-

Substrate peptide: N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide

-

Chymotrypsin

-

Assay buffer: 50 mM Tris-HCl, pH 7.5

-

Test inhibitor (e.g., KPT-6566, Sulfopin)

-

Microplate reader capable of measuring absorbance at 390 nm

Procedure:

-

Pre-incubate varying concentrations of the test inhibitor with the PIN1 enzyme in the assay buffer for a defined period (e.g., 30 minutes) at a specified temperature (e.g., 10°C).

-

Initiate the reaction by adding the substrate peptide to the enzyme-inhibitor mixture.

-

Immediately add chymotrypsin to the reaction.

-

Monitor the increase in absorbance at 390 nm over time, which corresponds to the release of p-nitroaniline.

-

The rate of the reaction is proportional to the PIN1 PPIase activity.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis of p53 and Phospho-p53

This method is used to detect and quantify the total and phosphorylated levels of the p53 tumor suppressor protein in cell lysates following treatment with a PIN1 inhibitor.

Materials:

-

Cell lines of interest (e.g., cancer cell lines with wild-type or mutant p53)

-

PIN1 inhibitor

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies: anti-p53, anti-phospho-p53 (specific for relevant phosphorylation sites, e.g., Ser15, Ser20, Ser46)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of the PIN1 inhibitor for a specified duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-p53 or anti-phospho-p53) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in p53 and phospho-p53 levels.

Western Blot Analysis of FOXO3a and Phospho-FOXO3a

This protocol is similar to the one for p53 and is used to assess the impact of PIN1 inhibitors on the total and phosphorylated levels of the FOXO3a tumor suppressor.

Materials:

-

As per the p53 Western blot protocol, with the following substitutions:

-

Primary antibodies: anti-FOXO3a, anti-phospho-FOXO3a (specific for relevant phosphorylation sites, e.g., Ser253, Ser315)

Procedure:

The procedure is identical to the Western blot protocol for p53, with the use of FOXO3a-specific primary antibodies.

Signaling Pathways and Experimental Workflows

PIN1-p53 Signaling Pathway

PIN1 plays a crucial role in regulating the stability and activity of the tumor suppressor p53. Following DNA damage, p53 is phosphorylated on multiple Ser/Thr-Pro motifs. PIN1 binds to these phosphorylated sites and catalyzes a conformational change in p53. This isomerization can have several consequences, including enhanced p53 stability by preventing its degradation by the E3 ubiquitin ligase MDM2, and increased p53 transcriptional activity, leading to the expression of target genes like the cell cycle inhibitor p21. Inhibition of PIN1 is therefore expected to destabilize p53 and reduce its tumor-suppressive functions in certain contexts.

Caption: PIN1-p53 signaling pathway.

PIN1-FOXO3a Signaling Pathway

The Forkhead box O3 (FOXO3a) transcription factor is another critical tumor suppressor that regulates genes involved in apoptosis, cell cycle arrest, and DNA repair. The activity of FOXO3a is tightly controlled by post-translational modifications, including phosphorylation by kinases such as AKT. Phosphorylation of FOXO3a leads to its exclusion from the nucleus and subsequent inactivation. Emerging evidence suggests that PIN1 can also regulate FOXO3a function, although the precise mechanisms are still under investigation. PIN1 may influence the phosphorylation status of FOXO3a or its interaction with other regulatory proteins, thereby impacting its subcellular localization and transcriptional activity. Inhibition of PIN1 could potentially modulate FOXO3a's tumor-suppressive functions.

Caption: PIN1-FOXO3a signaling pathway.

Experimental Workflow for Assessing PIN1 Inhibitor Efficacy

A logical workflow is essential for the systematic evaluation of a novel PIN1 inhibitor's impact on tumor suppressor proteins.

Caption: Experimental workflow.

Conclusion

The inhibition of PIN1 presents a compelling strategy for cancer therapy by targeting a central node that governs the activity of numerous oncogenes and tumor suppressors. The data and protocols presented in this guide offer a framework for researchers and drug developers to investigate and characterize the impact of novel PIN1 inhibitors. A thorough understanding of how these inhibitors modulate the function of key tumor suppressor proteins like p53 and FOXO3a is critical for the advancement of this promising class of anti-cancer agents. Further research is warranted to elucidate the full spectrum of tumor suppressor proteins regulated by PIN1 and to translate the potential of PIN1 inhibition into effective clinical treatments.

References

- 1. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Foundational Research on the Anticancer Properties of PIN1 Inhibitor KPT-6566: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research surrounding the anticancer properties of KPT-6566, a potent and selective covalent inhibitor of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1). PIN1 is a critical regulator of numerous signaling pathways implicated in cancer initiation and progression, making it a compelling target for therapeutic intervention.[1][2][3] KPT-6566 has emerged as a promising preclinical candidate, demonstrating a unique dual mechanism of action that leads to selective cancer cell death.[1][4]

Introduction to PIN1 in Oncology

The enzyme PIN1 plays a pivotal role in post-phosphorylation regulation by catalyzing the cis-trans isomerization of pSer/Thr-Pro motifs in a multitude of substrate proteins. This conformational change can significantly impact protein stability, localization, and activity. In many human cancers, PIN1 is overexpressed and its activity contributes to tumor growth, expansion of cancer stem cells, and resistance to chemotherapy. Inhibition of PIN1 has been shown to curb tumor growth and block metastatic spread, providing a strong rationale for the development of PIN1-targeted therapies.

KPT-6566: A Covalent PIN1 Inhibitor

KPT-6566 was identified through a mechanism-based screening as a novel, covalent inhibitor of PIN1. It selectively targets PIN1 for degradation and exhibits a dual mechanism of action.

Mechanism of Action

KPT-6566 covalently binds to the catalytic site of PIN1. This interaction leads to the release of a quinone-mimicking drug that generates reactive oxygen species (ROS) and subsequent DNA damage, ultimately inducing apoptosis specifically in cancer cells. This dual action of inhibiting PIN1 and inducing ROS-mediated cytotoxicity contributes to its potent anticancer effects.

Quantitative Data on Anticancer Efficacy

The following tables summarize the quantitative data from preclinical studies on KPT-6566, demonstrating its efficacy across various cancer cell lines and in vivo models.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Pancreatic Cancer Cells | Pancreatic Cancer | - | |

| Lung Cancer Cells | Lung Cancer | - | |

| Prostate Cancer Cells | Prostate Cancer | - | |

| Breast Cancer Cells | Breast Cancer | - | |

| Various Cancer Cell Lines | - | 625 |

Table 1: In Vitro Anti-proliferative Activity of KPT-6566. IC50 values represent the concentration of KPT-6566 required to inhibit the growth of 50% of the cancer cell population. While specific IC50 values for each cell line were not detailed in the provided search results, the potent activity of KPT-6566 across multiple cancer types is highlighted.

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| Mouse Model | Breast Cancer | KPT-6566 | Decrease in lung metastasis |

Table 2: In Vivo Efficacy of KPT-6566. This table highlights the demonstrated ability of KPT-6566 to inhibit cancer progression in a preclinical animal model.

Key Signaling Pathways and Experimental Workflows

The anticancer activity of KPT-6566 is rooted in its ability to modulate critical signaling pathways. The following diagrams illustrate these pathways and a general workflow for evaluating PIN1 inhibitors.

Figure 1: Simplified PIN1 Signaling Pathway and the Impact of KPT-6566. This diagram illustrates how PIN1 is activated by upstream kinases and subsequently regulates oncogenes and tumor suppressors, leading to cancer-promoting effects. KPT-6566 intervenes by directly inhibiting and degrading PIN1.

Figure 2: Dual Mechanism of Action of KPT-6566. This workflow illustrates the sequential steps of KPT-6566's action, from covalent binding to PIN1 to the induction of apoptosis through ROS-mediated DNA damage.

Figure 3: General Experimental Workflow for Evaluating PIN1 Inhibitors. This diagram outlines the typical progression of preclinical research for a PIN1 inhibitor, from initial screening to in vivo validation.

Detailed Experimental Protocols

While specific, detailed protocols for KPT-6566 were not available in the provided search results, this section outlines the general methodologies for the key experiments used to characterize PIN1 inhibitors.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the PIN1 inhibitor (e.g., KPT-6566) for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Cells are treated with the PIN1 inhibitor at a concentration known to induce cell death.

-